N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Description
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H30N6O and its molecular weight is 382.512. The purity is usually 95%.
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Biological Activity
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 1334375-33-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N6O with a molecular weight of approximately 382.5 g/mol. The compound features several key structural elements:
- Cyclohexyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Piperidine Moiety : Known for its biological activity, often involved in receptor interactions.
- Pyridazine and Pyrazole Rings : These components are crucial for the compound's interaction with various biological targets.
Inhibition of Protein Kinases
Research indicates that compounds with similar structures to this compound exhibit significant activity against protein kinases. For example:
Compound Name | Target Kinase | IC50 Value | Reference |
---|---|---|---|
GSK2141795 | Akt | 18 nM | |
Compound 1 | Akt | 61 nM | |
Compound 10 | Bcr-Abl | 14.2 nM |
The compound has shown potential as a selective inhibitor of the Akt family of kinases, which are critical in various cancer pathways.
Antiproliferative Effects
In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines:
Cell Line | Compound Tested | IC50 Value (µM) |
---|---|---|
HepG2 (liver cancer) | Compound 16 | 10.8 |
HeLa (cervical) | Compound 17 | 11.8 |
MCF7 (breast cancer) | Compound 17 | 10.4 |
These findings suggest that N-cyclohexyl derivatives could be effective in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells .
The mechanism by which this compound exerts its biological effects may involve:
- Kinase Inhibition : By binding to the ATP-binding site of kinases like Akt, it disrupts downstream signaling pathways essential for cell proliferation and survival.
- Receptor Interactions : The compound may act as a reversible antagonist for specific receptors involved in platelet aggregation and other cellular processes .
Properties
IUPAC Name |
N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-13-16(2)27(25-15)20-11-10-19(23-24-20)26-12-6-7-17(14-26)21(28)22-18-8-4-3-5-9-18/h10-11,13,17-18H,3-9,12,14H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTKINUFYQHYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.